Cas no 399-68-8 (4-fluoro-1H-indole-2-carboxylic acid)

4-fluoro-1H-indole-2-carboxylic acid structure
399-68-8 structure
商品名:4-fluoro-1H-indole-2-carboxylic acid
CAS番号:399-68-8
MF:C9H6NO2F
メガワット:179.14784
MDL:MFCD02664471
CID:37232
PubChem ID:4035579

4-fluoro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Fluoroindole-2-carboxylicacid
    • 4-Fluoro-1H-indole-2-carboxylic acid
    • AKOS000118388
    • AC-9838
    • 399-68-8
    • F-5140
    • SB14982
    • 4-Fluoroindole-2-carboxylic acid
    • CS-W005389
    • 1H-Indole-2-carboxylic acid, 4-fluoro-
    • EN300-15099
    • SY059457
    • 4-Fluoro-1H-indole-2-carboxylicacid
    • BB 0248957
    • FS-3240
    • FT-0659506
    • Z119989618
    • AMY14046
    • MFCD02664471
    • A22120
    • SCHEMBL3417091
    • KBWWCYDFHITBFO-UHFFFAOYSA-N
    • 4-Fluoro-1H-indole-2-carboxylic acid, AldrichCPR
    • DTXSID80398674
    • BBL022474
    • STK504668
    • DB-080648
    • 4-fluoro-1H-indole-2-carboxylic acid
    • MDL: MFCD02664471
    • インチ: 1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
    • InChIKey: KBWWCYDFHITBFO-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C2C=C(C(=O)O)NC2=C1)F

計算された属性

  • せいみつぶんしりょう: 179.03800
  • どういたいしつりょう: 179.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 53.1A^2

じっけんとくせい

  • 密度みつど: 1.51
  • ふってん: 422.2℃ at 760 mmHg
  • フラッシュポイント: 209.1°C
  • 屈折率: 1.692
  • PSA: 53.09000
  • LogP: 2.00520

4-fluoro-1H-indole-2-carboxylic acid セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

4-fluoro-1H-indole-2-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-fluoro-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM103262-5g
4-Fluoro-1H-indole-2-carboxylic acid
399-68-8 95%+
5g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062973-250mg
4-Fluoro-1H-indole-2-carboxylic acid
399-68-8 98%
250mg
¥88.00 2024-05-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
038775-1g
4-fluoro-1H-indole-2-carboxylic acid
399-68-8
1g
1397.0CNY 2021-07-07
eNovation Chemicals LLC
K13244-50g
4-Fluoroindole-2-carboxylic acid
399-68-8 97%
50g
$2500 2023-09-03
Enamine
EN300-15099-5.0g
4-fluoro-1H-indole-2-carboxylic acid
399-68-8 95%
5g
$190.0 2023-04-20
abcr
AB231436-25 g
4-Fluoro-1H-indole-2-carboxylic acid, 95%; .
399-68-8 95%
25g
€1212.80 2023-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062973-100mg
4-Fluoro-1H-indole-2-carboxylic acid
399-68-8 98%
100mg
¥77.00 2024-05-15
Fluorochem
079580-10g
4-Fluoroindole-2-carboxylic acid
399-68-8 95%
10g
£327.00 2022-03-01
TRC
F592238-25mg
4-Fluoroindole-2-carboxylic acid
399-68-8
25mg
$64.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F843239-1g
4-Fluoro-1H-indole-2-carboxylic acid
399-68-8 98%
1g
420.30 2021-05-17

4-fluoro-1H-indole-2-carboxylic acid 合成方法

4-fluoro-1H-indole-2-carboxylic acid 関連文献

4-fluoro-1H-indole-2-carboxylic acidに関する追加情報

4-Fluoro-1H-indole-2-carboxylic Acid: A Comprehensive Overview

4-fluoro-1H-indole-2-carboxylic acid (CAS No. 399-68-8) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound, also referred to as 4-fluoroindole-2-carboxylic acid, belongs to the indole family of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 4-position of the indole ring introduces distinct electronic and steric properties, making this compound a valuable tool in research and development.

The synthesis of 4-fluoroindole-2-carboxylic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, nucleophilic aromatic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to streamline the synthesis process, reducing production costs and minimizing waste generation. These innovations highlight the importance of continuous improvement in synthetic methodologies to meet the growing demand for this compound in various industries.

One of the most notable applications of 4-fluoroindole-2-carboxylic acid is its role as a building block in drug discovery. The indole moiety is a common structural motif in numerous bioactive molecules, including anticancer agents, antiviral drugs, and neuroprotective compounds. The fluorine substituent at the 4-position enhances the compound's lipophilicity and metabolic stability, making it an ideal candidate for further functionalization. Recent studies have demonstrated that derivatives of 4-fluoroindole-2-carboxylic acid exhibit potent inhibitory activity against key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These findings underscore the potential of this compound as a lead molecule for developing novel therapeutic agents.

In addition to its pharmacological applications, 4-fluoroindole-2-carboxylic acid has also been explored for its role in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its use in designing advanced materials for catalysis and sensing applications. For example, researchers have reported the synthesis of metalloporphyrins incorporating 4-fluoroindole-2-carboxylic acid as a ligand, which exhibit exceptional catalytic activity in oxygen reduction reactions. Such discoveries highlight the versatility of this compound across multiple scientific disciplines.

The biological activity of 4-fluoroindole-2-carboxylic acid is further influenced by its ability to modulate cellular signaling pathways. Recent investigations have revealed that this compound interacts with G-protein coupled receptors (GPCRs), which are critical targets for treating various diseases, including cardiovascular disorders and neurodegenerative conditions. Preclinical studies have shown that 4-fluoroindole-2-carboxylic acid derivatives can modulate GPCR activity without inducing significant cytotoxicity, making them promising candidates for drug development.

From an environmental perspective, understanding the fate and toxicity of 4-fluoroindole-2-carboxylic acid is essential for ensuring sustainable practices in chemical manufacturing. Studies on its biodegradation pathways have provided insights into its environmental impact, suggesting that under aerobic conditions, the compound undergoes rapid microbial degradation. This information is crucial for regulatory agencies and industries aiming to minimize ecological risks associated with chemical production.

In conclusion, 4-fluoroindole-2-carboxylic acid (CAS No. 399-68-8) stands out as a multifaceted compound with significant potential across various scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future research endeavors. As ongoing studies continue to unravel its full potential, this compound is poised to make substantial contributions to medicine, materials science, and environmental sustainability.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:399-68-8)4-fluoro-1H-indole-2-carboxylic acid
A22120
清らかである:99%
はかる:25g
価格 ($):274.0